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Cat. No.: B065475

An In-Depth Technical Guide to 1,3-Benzothiazol-7-ol: Structure, Properties, Synthesis, and
Applications

Abstract

This technical guide provides a comprehensive overview of 1,3-Benzothiazol-7-ol, a
heterocyclic compound of significant interest to the scientific and drug development community.
The benzothiazole scaffold is a privileged structure in medicinal chemistry, known for conferring
a wide range of pharmacological activities.[1][2] This document delineates the core chemical
identity of 1,3-Benzothiazol-7-ol, including its IUPAC name and detailed structure. It further
explores its physicochemical properties, provides a detailed, mechanistically-grounded protocol
for its synthesis, and discusses its potential applications as a key building block in the
development of novel therapeutic agents. This guide is intended for researchers, scientists, and
professionals in drug development seeking a thorough understanding of this valuable chemical
entity.

The Benzothiazole Scaffold in Medicinal Chemistry

The benzothiazole ring system, which consists of a benzene ring fused to a thiazole ring, is a
foundational scaffold in modern medicinal chemistry.[3][4] Its structural rigidity, combined with
the presence of nitrogen and sulfur heteroatoms, allows for diverse interactions with a
multitude of biological targets.[5] Consequently, benzothiazole derivatives have been
successfully developed and investigated for a vast spectrum of therapeutic applications,
including anticancer, antimicrobial, anti-inflammatory, antidiabetic, and neuroprotective agents.
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[2][5][6][7] The hydroxylated analogue, 1,3-Benzothiazol-7-ol, represents a particularly
valuable derivative, as the hydroxyl group provides a reactive handle for further chemical
modification, enabling the creation of extensive compound libraries for drug discovery
programs.

Core Chemical Identity of 1,3-Benzothiazol-7-ol
Chemical Structure

1,3-Benzothiazol-7-ol features a bicyclic aromatic system where a benzene ring is fused to the
4 and 5 positions of a 1,3-thiazole ring. The defining feature of this specific isomer is the
hydroxyl (-OH) group substituted at the 7-position of the benzothiazole nucleus. This phenolic
group significantly influences the molecule's electronic properties, solubility, and potential for
hydrogen bonding with biological macromolecules.

Caption: Chemical structure of 1,3-Benzothiazol-7-ol.

IUPAC Nomenclature

The systematic name for this compound, according to the International Union of Pure and
Applied Chemistry (IUPAC) guidelines, is 1,3-Benzothiazol-7-ol.

The numbering of the benzothiazole ring system begins with the sulfur atom at position 1,
proceeds to the nitrogen atom at position 3, and then continues around the benzene ring from
the fusion point.

Physicochemical Properties

While extensive experimental data for 1,3-Benzothiazol-7-ol is not widely published, its
properties can be predicted based on its structure and comparison to the parent compound,
1,3-benzothiazole. The addition of a hydroxyl group is expected to increase the melting point,
boiling point, and aqueous solubility compared to the parent structure due to its ability to
participate in hydrogen bonding.
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Value (1,3- Value (Parent: 1,3-
Property . . Reference
Benzothiazol-7-ol) Benzothiazole)

Molecular Formula C7HsNOS C7HsNS

Molecular Weight 151.19 g/mol 135.19 g/mol [819]
Expected to be a solid  Colorless to pale

Appearance o [3]
at room temp. yellow liquid

Melting Point > 2 °C (Predicted) 2°C [9]

Boiling Point > 231 °C (Predicted) 231 °C [9]

_ >1.238 g/mL

Density ) 1.238 g/mL [9]

(Predicted)

~9-10 (Phenolic )
pKa . Not Applicable
proton, predicted)

Moderately soluble in _ _
) Very slightly soluble in
- polar organic solvents; )
Solubility ) ) water; soluble in [8]
slightly soluble in
acetone, ethanol.
water.

Synthesis and Mechanistic Insights
General Synthetic Routes

The most prevalent and versatile method for the synthesis of the benzothiazole core involves
the condensation and subsequent cyclization of a 2-aminothiophenol derivative with a one-
carbon electrophile.[10] Common reagents for this transformation include carboxylic acids,
aldehydes, or acyl chlorides.[3][11]

For the specific synthesis of 1,3-Benzothiazol-7-ol, the key starting material is 2-amino-6-
mercaptophenol. The reaction with formic acid provides the necessary single carbon atom to
form the thiazole ring, yielding the un-substituted C2 position characteristic of the parent ring.

Detailed Experimental Protocol: Synthesis of 1,3-
Benzothiazol-7-ol
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This protocol describes a plausible and robust method for the laboratory-scale synthesis of 1,3-
Benzothiazol-7-ol.

Reaction: 2-Amino-6-mercaptophenol + Formic Acid - 1,3-Benzothiazol-7-ol
Materials:

e 2-Amino-6-mercaptophenol (1.0 eq)

e Formic acid (=95%, 5-10 eq)

e Hydrochloric acid (4 M)

e Sodium bicarbonate (Saturated aqueous solution)

e Ethanol

e Deionized water

» Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
o Standard glassware for workup and recrystallization

Procedure:

e Reaction Setup: To a 100 mL round-bottom flask, add 2-amino-6-mercaptophenol (e.g., 1.41
g, 10 mmol).

o Reagent Addition: Add formic acid (e.g., 3.8 mL, 100 mmol).

o Causality: Formic acid serves as both the reactant (source of C2) and the solvent. Using a
large excess ensures the reaction goes to completion.

» Cyclodehydration: Attach a reflux condenser and heat the mixture to reflux (approximately
100-110 °C) with stirring for 2-4 hours.

o Causality: Thermal energy is required to drive the condensation reaction between the
amino group and formic acid to form a formamide intermediate, followed by intramolecular
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cyclization (attack by the thiol group) and dehydration to form the aromatic thiazole ring.

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC)
using a suitable solvent system (e.g., Ethyl Acetate/Hexane 1:1).

Cooling and Quenching: After the reaction is complete, cool the mixture to room
temperature. Slowly and carefully pour the reaction mixture into a beaker containing ice-cold
water (~100 mL).

o Causality: This step precipitates the crude product, which has lower solubility in water than
in formic acid.

Neutralization: Neutralize the acidic solution by slowly adding a saturated solution of sodium
bicarbonate until the effervescence ceases and the pH is approximately 7-8.

o Causality: Neutralization removes excess formic acid and ensures the phenolic product is
in its neutral form, maximizing its precipitation.

Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with copious
amounts of cold deionized water to remove any inorganic salts.

Purification: Recrystallize the crude solid from an ethanol/water mixture. Dissolve the solid in
a minimal amount of hot ethanol and add hot water dropwise until the solution becomes
slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath
to maximize crystal formation.

o Causality: Recrystallization is a highly effective method for purifying solid organic
compounds. The choice of an ethanol/water solvent system leverages the product's high
solubility in hot ethanol and low solubility in cold aqueous ethanol.

Drying: Collect the purified crystals by vacuum filtration and dry them under vacuum to yield
pure 1,3-Benzothiazol-7-ol.

Synthetic Workflow Visualization
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Caption: Experimental workflow for the synthesis of 1,3-Benzothiazol-7-ol.

Characterization

The identity and purity of the synthesized 1,3-Benzothiazol-7-ol would be confirmed using
standard spectroscopic techniques:

1H NMR: Would show characteristic signals for the aromatic protons on both rings. The
proton at C2 of the thiazole ring would appear as a distinct singlet in the downfield region.
The phenolic -OH proton would be a broad singlet, and its chemical shift may vary with
solvent and concentration.[12][13]

e 13C NMR: Would display seven distinct signals corresponding to the seven carbon atoms in
the molecule.

» IR Spectroscopy: Would show a broad absorption band in the 3200-3600 cm~1 region,
characteristic of the O-H stretch of the phenolic group. Absorptions corresponding to C=N
and aromatic C=C stretching would also be present.[12]

e Mass Spectrometry: Would show a molecular ion peak (M*) corresponding to the molecular
weight of the compound (m/z = 151.19).[14]

Applications in Research and Drug Development

1,3-Benzothiazol-7-ol is not merely a chemical curiosity; it is a strategic building block for the
development of novel, high-value molecules.

e Privileged Scaffold: The benzothiazole core is considered a "privileged structure” because it
can bind to multiple, diverse biological receptors, making it a frequent "hit" in high-throughput
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screening campaigns.[1] Its derivatives are prominent in FDA-approved drugs like Riluzole
(for ALS) and Pramipexole (for Parkinson's disease).[3][6]

e Anticancer and Antimicrobial Potential: Numerous studies have demonstrated the potent
anticancer and antimicrobial activities of functionalized benzothiazoles.[15][16][17] The 7-
hydroxy group can act as a key pharmacophoric feature or be used to attach other moieties
to modulate activity and selectivity.

» Synthetic Handle for Library Development: The phenolic hydroxyl group is an ideal site for
chemical modification. It can be readily converted into ethers, esters, or other functional
groups, allowing for the rapid generation of a library of analogues. This approach is central to
structure-activity relationship (SAR) studies, where researchers systematically modify a lead
compound to optimize its potency, selectivity, and pharmacokinetic properties.

Conclusion

1,3-Benzothiazol-7-ol is a strategically important heterocyclic compound that combines the
proven biological relevance of the benzothiazole scaffold with the synthetic versatility of a
phenolic hydroxyl group. Its straightforward synthesis and potential for extensive chemical
derivatization make it a valuable starting point for research programs in medicinal chemistry
and drug discovery. A thorough understanding of its chemical properties, synthesis, and
characterization is essential for scientists aiming to leverage this scaffold for the development
of next-generation therapeutics.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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